molecular formula C26H28N2O4 B5813841 1-{3-[(4-methoxyphenoxy)methyl]benzoyl}-4-(4-methoxyphenyl)piperazine

1-{3-[(4-methoxyphenoxy)methyl]benzoyl}-4-(4-methoxyphenyl)piperazine

Cat. No. B5813841
M. Wt: 432.5 g/mol
InChI Key: YMKAKVVLQURKJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3-[(4-methoxyphenoxy)methyl]benzoyl}-4-(4-methoxyphenyl)piperazine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as MPMP and belongs to the class of benzoylpiperazine derivatives.

Mechanism of Action

The mechanism of action of MPMP involves its interaction with the serotonin receptors in the brain. It has been found to exhibit high affinity for the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. MPMP acts as an agonist at these receptors, which leads to an increase in the levels of serotonin in the brain.
Biochemical and Physiological Effects:
MPMP has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which leads to an improvement in mood and a reduction in anxiety. It has also been found to exhibit neuroprotective effects and to enhance cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MPMP in lab experiments is its high affinity for the serotonin receptors, which makes it a potent tool for studying the role of these receptors in various physiological and pathological conditions. However, one of the limitations of using MPMP is its potential toxicity, which requires careful handling and monitoring during experiments.

Future Directions

There are several future directions that can be explored in the research of MPMP. One potential direction is the development of more potent and selective serotonin receptor agonists based on the structure of MPMP. Another direction is the investigation of the potential therapeutic applications of MPMP in the treatment of various psychiatric and neurological disorders. Additionally, the use of MPMP as a tool for studying the role of serotonin receptors in various physiological and pathological conditions can also be explored.

Synthesis Methods

The synthesis of MPMP involves the reaction of 1-benzoyl-4-(4-methoxyphenyl)piperazine with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) at a temperature of 80°C. The product is obtained after purification using column chromatography.

Scientific Research Applications

MPMP has been studied extensively for its potential application in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been found to exhibit significant activity as a serotonin receptor agonist, which makes it a potential candidate for the treatment of various psychiatric disorders such as depression and anxiety.

properties

IUPAC Name

[3-[(4-methoxyphenoxy)methyl]phenyl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O4/c1-30-23-8-6-22(7-9-23)27-14-16-28(17-15-27)26(29)21-5-3-4-20(18-21)19-32-25-12-10-24(31-2)11-13-25/h3-13,18H,14-17,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKAKVVLQURKJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC(=C3)COC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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